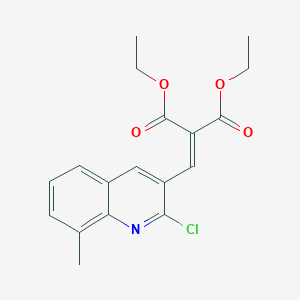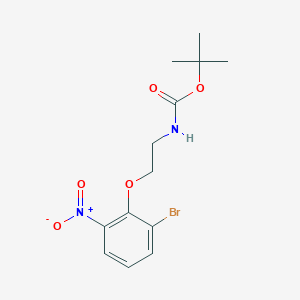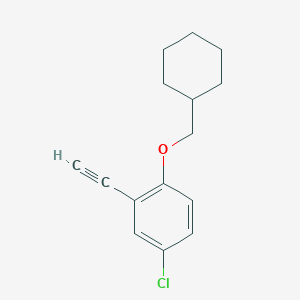
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a chloro group, a cyclohexylmethoxy group, and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-iodophenol.
Step 1 Formation of Cyclohexylmethoxy Group: The phenol group is first protected by converting it into a cyclohexylmethoxy group using cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.
Step 2 Ethynylation: The protected intermediate is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide as a co-catalyst, under an inert atmosphere.
Step 3 Deprotection: The trimethylsilyl group is removed using a fluoride source like tetrabutylammonium fluoride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Potassium permanganate, dichloromethane.
Reduction: Hydrogen gas, palladium on carbon.
Major Products
Substitution: Corresponding substituted benzene derivatives.
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
Aplicaciones Científicas De Investigación
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
Mecanismo De Acción
The mechanism by which 4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-(cyclohexylmethoxy)-2-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
4-Chloro-1-(cyclohexylmethoxy)-2-vinylbenzene: Contains a vinyl group instead of an ethynyl group.
Uniqueness
4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C15H17ClO |
|---|---|
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
4-chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene |
InChI |
InChI=1S/C15H17ClO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h1,8-10,12H,3-7,11H2 |
Clave InChI |
OBMAPHUDUIQOSH-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1)Cl)OCC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


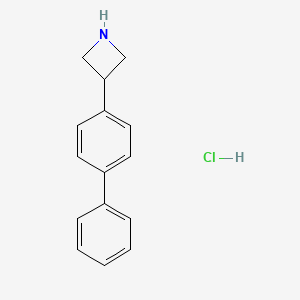
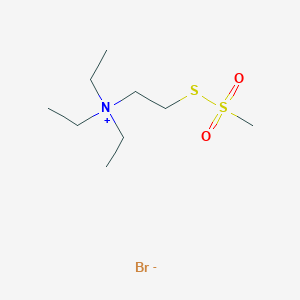
![5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
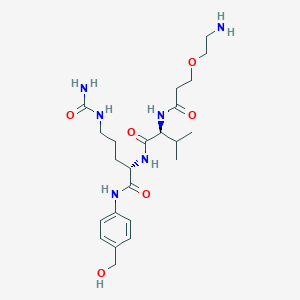
![[(3aS,6S)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B15338519.png)
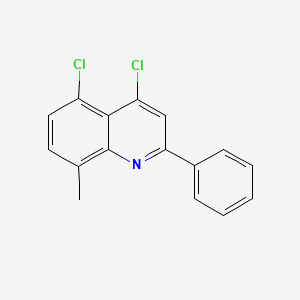
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15338530.png)
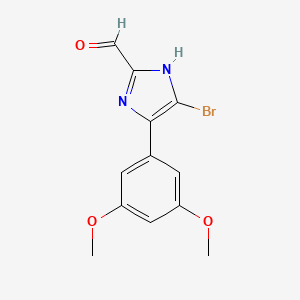
![[2-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B15338545.png)
![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
